molecular formula C23H26N2O2 B11317981 N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2,2-diphenylacetamide

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2,2-diphenylacetamide

Cat. No.: B11317981
M. Wt: 362.5 g/mol
InChI Key: XZBCBXQUKUPNIA-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a dimethylamino group, a furan ring, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the furan ring and the dimethylaminoethyl group. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step involves the alkylation of a suitable amine with dimethylamine.

    Coupling with Diphenylacetamide: The final step involves the coupling of the furan-dimethylaminoethyl intermediate with diphenylacetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Products may include furanones or carboxylic acids.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group may facilitate binding to these targets, while the furan ring and diphenylacetamide moiety contribute to the overall activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2,2-diphenylacetamide is unique due to its combination of a furan ring, dimethylamino group, and diphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H26N2O2/c1-17-14-15-21(27-17)20(25(2)3)16-24-23(26)22(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-15,20,22H,16H2,1-3H3,(H,24,26)

InChI Key

XZBCBXQUKUPNIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C

Origin of Product

United States

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